molecular formula C9H7N3 B595581 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256805-89-6

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B595581
CAS No.: 1256805-89-6
M. Wt: 157.176
InChI Key: SCDAWQXIEIXTNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with methylamine in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Lacks the methyl group at the 5-position.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 5-position enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-7(3-10)5-12-9(8)11-4-6/h2,4-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDAWQXIEIXTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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